molecular formula C15H11NO B14739389 Quinoline, 2-phenyl-, 1-oxide CAS No. 5659-33-6

Quinoline, 2-phenyl-, 1-oxide

Cat. No.: B14739389
CAS No.: 5659-33-6
M. Wt: 221.25 g/mol
InChI Key: LTYUNJZDGCMBDN-UHFFFAOYSA-N
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Description

Quinoline, 2-phenyl-, 1-oxide is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. The addition of a phenyl group at the 2-position and an oxide group at the 1-position makes this compound unique. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 2-phenyl-, 1-oxide, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production methods often focus on greener and more sustainable processes. These include:

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-phenyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline, 2-phenyl-, 1-oxide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Quinoline, 2-phenyl-, 1-oxide involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce oxidative stress. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Quinoline, 2-phenyl-, 1-oxide can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the phenyl and oxide groups.

    2-Phenylquinoline: Similar but lacks the oxide group.

    Quinoline-N-oxide: Similar but lacks the phenyl group.

The presence of both the phenyl and oxide groups in this compound makes it unique and can influence its chemical reactivity and biological activity .

Properties

CAS No.

5659-33-6

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

1-oxido-2-phenylquinolin-1-ium

InChI

InChI=1S/C15H11NO/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H

InChI Key

LTYUNJZDGCMBDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C=C2)[O-]

Origin of Product

United States

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